molecular formula C27H32ClNO11 B12072460 13-Dihydroadriamycin

13-Dihydroadriamycin

Cat. No.: B12072460
M. Wt: 582.0 g/mol
InChI Key: ORLHIGGRLIJIIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Dihydroadriamycin is synthesized through the reduction of doxorubicin. The reduction process involves a two-electron, NADPH-dependent reduction of the doxorubicin side-chain carbonyl group to form a secondary alcohol . This reaction typically occurs in the presence of NADPH and specific enzymes such as aldo-keto reductase or carbonyl reductase .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves the fermentation of Streptomyces peucetius var. caesius to produce doxorubicin, which is then chemically reduced to form this compound .

Biological Activity

13-Dihydroadriamycin, a derivative of the anthracycline antibiotic doxorubicin, has garnered attention for its potential therapeutic applications in cancer treatment. This compound exhibits distinct biological activities, particularly in its interactions with DNA and its effects on various cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This process involves the insertion of the drug between DNA base pairs, disrupting normal DNA function and leading to cell death. The compound primarily targets topoisomerase II , an enzyme crucial for DNA replication and transcription, thereby inhibiting these processes and promoting apoptosis in cancer cells .

Key Mechanisms:

  • DNA Intercalation : this compound binds to DNA, altering its structure and function.
  • Topoisomerase II Inhibition : The compound inhibits this enzyme, preventing proper DNA unwinding and replication.
  • Induction of Apoptosis : By disrupting normal cellular processes, this compound triggers programmed cell death.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties that enhance its effectiveness as an anticancer agent:

  • Antitumor Activity : Studies have shown that this compound is effective against various cancer types, including breast cancer and leukemias. It demonstrates comparable efficacy to doxorubicin while potentially reducing cardiotoxicity associated with anthracyclines .
  • Reduced Cardiotoxicity : Unlike traditional anthracyclines, this compound has been noted for its lower incidence of cardiac side effects, making it a promising candidate for further development in chemotherapy regimens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in clinical and preclinical settings:

  • In Vitro Studies : A study involving A549 human lung cancer cells demonstrated that treatment with this compound resulted in significant apoptosis, as indicated by increased levels of p53, a protein associated with DNA damage response . The compound's ability to induce apoptosis was linked to its interaction with DNA.
  • Animal Models : In murine models, this compound exhibited potent antitumor effects against P388 leukemia. The compound's efficacy was comparable to that of doxorubicin but with a notable reduction in adverse cardiac effects.
  • Comparative Analysis : Research comparing various anthracycline derivatives highlighted that modifications at specific positions on the anthracycline scaffold can significantly influence biological activity. For instance, structural modifications to the 9-acyl substituent were found to affect the antitumor potency of derivatives like this compound .

Data Table: Biological Activity Overview

PropertyDescription
Target DNA and topoisomerase II
Mechanism Intercalation into DNA; inhibition of topoisomerase II
Antitumor Efficacy Effective against breast cancer, leukemias
Cardiotoxicity Lower incidence compared to doxorubicin
Apoptosis Induction Increased p53 levels in treated cells

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLHIGGRLIJIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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